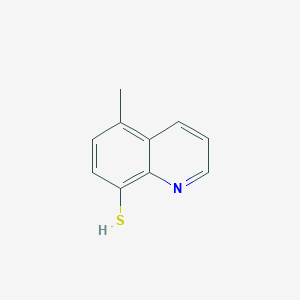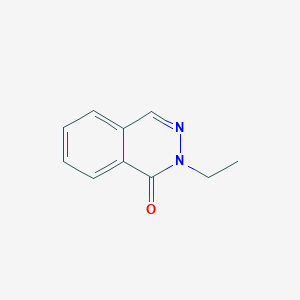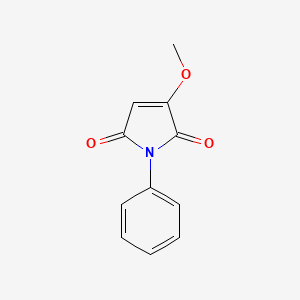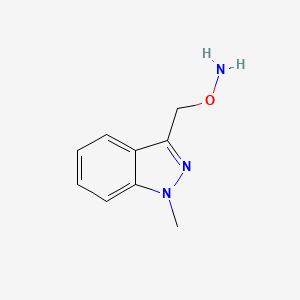
O-((1-Methyl-1H-indazol-3-yl)methyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of O-((1-Methyl-1H-indazol-3-yl)methyl)hydroxylamine typically involves the reaction of 1-methyl-1H-indazole with hydroxylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .
Chemical Reactions Analysis
O-((1-Methyl-1H-indazol-3-yl)methyl)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
O-((1-Methyl-1H-indazol-3-yl)methyl)hydroxylamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties . Additionally, it is used in the pharmaceutical industry for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of O-((1-Methyl-1H-indazol-3-yl)methyl)hydroxylamine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects . The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
O-((1-Methyl-1H-indazol-3-yl)methyl)hydroxylamine can be compared with other similar compounds such as (1-methyl-1H-indazol-3-yl)methanol and (1-methyl-1H-indazol-3-yl)methylamine dihydrochloride . These compounds share a similar indazole core structure but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
O-[(1-methylindazol-3-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C9H11N3O/c1-12-9-5-3-2-4-7(9)8(11-12)6-13-10/h2-5H,6,10H2,1H3 |
InChI Key |
YMBYENRFTDPCBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4S,7R)-rel-ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11768717.png)
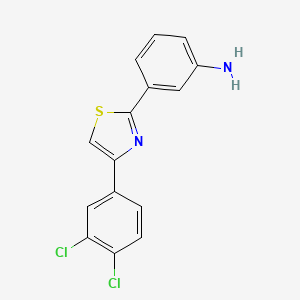
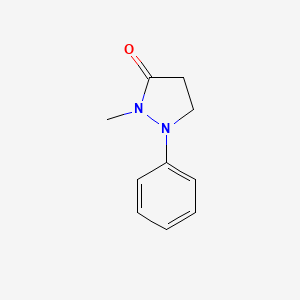
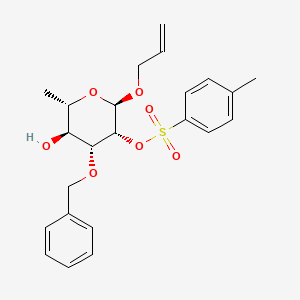

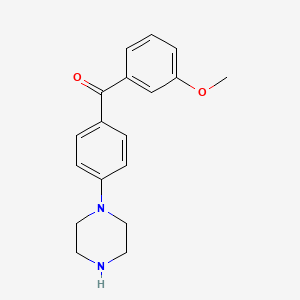


![6-Methoxypyrido[3,4-d]pyrimidine-2,4-diol](/img/structure/B11768763.png)
